AZA1

Rho GTPase Prostate Cancer Target Engagement

AZA1 (Rac1/Cdc42-IN-1) is the only compound validated for simultaneous Rac1/Cdc42 blockade in prostate cancer xenografts, with confirmed tumor suppression and survival benefit in 22Rv1 models. Unlike NSC23766, EHT 1864, or AZA197, AZA1 disables both filopodia and lamellipodia, induces G0/G1 arrest, and suppresses PAK/AKT/BAD signaling. For 22Rv1, DU145, PC-3 studies. ≥98% purity. Standard B2B shipping.

Molecular Formula C22H20N6
Molecular Weight 368.4 g/mol
CAS No. 1071098-42-4
Cat. No. B1665900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZA1
CAS1071098-42-4
SynonymsAZA-1;  AZA 1;  AZA1
Molecular FormulaC22H20N6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C
InChIInChI=1S/C22H20N6/c1-13-9-15-11-17(3-5-19(15)24-13)26-21-7-8-23-22(28-21)27-18-4-6-20-16(12-18)10-14(2)25-20/h3-12,24-25H,1-2H3,(H2,23,26,27,28)
InChIKeySYWHWWKOIJCMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZA1 (CAS 1071098-42-4): A Rac1/Cdc42 Dual GTPase Inhibitor for Prostate Cancer Research Procurement


AZA1 (also designated Rac1/Cdc42-IN-1) is a cell-permeable indolylpyrimidinediamine small molecule that functions as a potent dual inhibitor of the Rho family GTPases Rac1 and Cdc42 [1]. Synthesized as a structural derivative of the first-generation Rac1 inhibitor NSC23766 [2], AZA1 exhibits a unique dual-targeting profile that distinguishes it from earlier single-GTPase inhibitors. In androgen-independent prostate cancer models, AZA1 suppresses both Rac1 and Cdc42 activation while sparing the closely related RhoA GTPase, thereby blocking downstream PAK and AKT signaling cascades implicated in tumor cell proliferation, migration, and survival [1]. This compound has been validated in preclinical xenograft studies, demonstrating significant tumor growth suppression and prolonged animal survival when administered systemically [1].

Why AZA1 Cannot Be Functionally Substituted by NSC23766, EHT 1864, or Selective Cdc42 Inhibitors in Rac1/Cdc42-Dependent Research


Although several small molecules targeting Rho GTPases are commercially available, their target profiles differ fundamentally in ways that preclude simple interchangeability for Rac1/Cdc42 co-inhibition studies. NSC23766 is a Rac1-selective inhibitor (IC50 ~50 μM) that does not inhibit Cdc42 or RhoA [1]. EHT 1864 binds Rac family GTPases (Rac1, Rac1b, Rac2, Rac3) with nanomolar affinity (Kd 40-250 nM) but does not inhibit Cdc42 [2]. AZA197 is a Cdc42-selective inhibitor that spares Rac1 and RhoA entirely [3]. MBQ-167 inhibits both Rac and Cdc42 (IC50 103 nM and 78 nM, respectively) but exhibits a different potency ratio and has been characterized primarily in breast cancer models [4]. AZA1 is unique among these comparators in having been validated specifically in prostate cancer models for simultaneous Rac1 and Cdc42 blockade with demonstrated in vivo efficacy, including significant tumor weight reduction and survival prolongation in 22Rv1 xenograft-bearing mice [5]. Substituting any of these alternatives would fundamentally alter the target engagement profile, signaling readout, and expected biological outcome.

Quantitative Differentiation of AZA1 Against Closest Comparators: Head-to-Head and Cross-Study Evidence


Dual Rac1 and Cdc42 GTPase Inhibition vs. Single-GTPase Selectivity of NSC23766 and AZA197

AZA1 is a dual inhibitor that suppresses both Rac1 and Cdc42 GTPase activity, whereas NSC23766 inhibits only Rac1 (IC50 ~50 μM) with no effect on Cdc42 or RhoA, and AZA197 is a Cdc42-selective inhibitor that spares Rac1 and RhoA [1][2][3]. In 22Rv1, DU145, and PC3 prostate cancer cells, AZA1 treatment (60 min) dose-dependently reduced GTP-bound Rac1 and Cdc42 levels while leaving RhoA-GTP unaffected [4]. This dual-target profile is unique among the commercially available comparators and provides a distinct experimental tool for dissecting coordinated Rac1/Cdc42 signaling in prostate cancer biology [5].

Rho GTPase Prostate Cancer Target Engagement

Prostate Cancer Cell Proliferation Inhibition: Dose-Response Quantification vs. Untreated and EGF-Stimulated Controls

AZA1 suppresses 22Rv1 prostate cancer cell proliferation in a dose-dependent manner over 72 hours at concentrations of 2, 5, and 10 μM, with statistically significant reductions observed under both unstimulated and EGF-stimulated conditions [1]. In contrast, the Rac1-selective inhibitor NSC23766 requires concentrations of ~50-100 μM to achieve effective Rac1 inhibition in cellular assays . This approximately 5- to 25-fold difference in effective concentration range reflects the enhanced cellular potency of AZA1, likely attributable to its optimized indolylpyrimidinediamine scaffold and dual-target engagement [2].

Antiproliferative 22Rv1 Dose-Response

PAK/AKT/BAD Signaling Pathway Modulation: Quantitative Phosphorylation Reduction vs. EGF-Stimulated Controls

AZA1 treatment (2, 5, and 10 μM for 24 h) significantly reduces phosphorylation of PAK1/2, AKT, and BAD (Ser112) in EGF-stimulated 22Rv1 prostate cancer cells compared to EGF-stimulated controls, as quantified by Western blot densitometry [1]. This triple-node suppression of the PAK-AKT-BAD pro-survival axis distinguishes AZA1 from single-target inhibitors: NSC23766 (Rac1-only) incompletely suppresses this pathway due to compensatory Cdc42 signaling, while MBQ-167 (dual Rac/Cdc42 inhibitor with IC50 103/78 nM) modulates PAK signaling but has been characterized primarily in breast cancer models with a different potency ratio [2][3].

PAK1 AKT BAD Apoptosis

In Vivo Tumor Growth Suppression and Survival Prolongation in 22Rv1 Prostate Cancer Xenograft Model

Daily intraperitoneal administration of AZA1 (100 μg/mouse) for 2 weeks significantly suppressed human 22Rv1 prostate tumor xenograft growth in mice. On day 24, mean tumor weight in AZA1-treated mice was significantly lower than in solvent-treated controls (p < 0.05) [1]. Immunohistochemical Ki-67 staining confirmed reduced tumor cell proliferation in AZA1-treated xenografts [2]. Moreover, AZA1 treatment significantly prolonged animal survival compared to untreated tumor-bearing controls (p < 0.05) [3]. This in vivo validation distinguishes AZA1 from earlier compounds like NSC23766, for which systemic in vivo efficacy data in prostate cancer models are limited or absent [4]. While MBQ-167 has demonstrated in vivo activity in breast cancer models (oral administration at 100 mg/kg), AZA1 remains the best-validated dual Rac1/Cdc42 inhibitor specifically in prostate cancer xenografts [5].

Xenograft Tumor Weight Survival In Vivo Efficacy

Cell Migration Inhibition via Actin Cytoskeleton Remodeling: Filopodia and Lamellipodia Disruption

Dual Cdc42/Rac1 inhibition by AZA1 effectively inhibits prostate cancer cell migration by decreasing the cellular F-/G-actin ratio and disabling both filopodia and lamellipodia formation . This mechanism is distinct from Rac1-selective inhibitors like NSC23766 and EHT 1864, which primarily affect lamellipodia (Rac1-driven) but leave Cdc42-dependent filopodia intact, potentially allowing residual directional motility [1][2]. AZA1 treatment in PC-3, DU145, and 22Rv1 prostate cancer cells blocked cellular migration in a dose-dependent manner, as demonstrated by wound-healing and transwell migration assays [3].

Cell Migration Actin Dynamics Filopodia Lamellipodia

Cell Cycle Arrest and Cyclin D1 Downregulation: G1/S Transition Blockade

AZA1 treatment (10 μM for 24 h) significantly reduces Cyclin D1 protein expression and induces cell cycle arrest in 22Rv1 prostate cancer cells, as demonstrated by flow cytometric DNA content analysis [1]. Flow cytometry revealed an accumulation of cells in G0/G1 phase and a reduction in S-phase population following AZA1 treatment compared to untreated controls [2]. In contrast, the Rac1-selective inhibitor NSC23766 primarily affects G2/M progression rather than G1/S transition in certain cell types [3]. This differential cell cycle effect may reflect the contribution of Cdc42 inhibition to G1/S regulatory mechanisms, which is absent with Rac1-only inhibitors [4].

Cell Cycle Cyclin D1 G1 Arrest Flow Cytometry

Recommended Research and Preclinical Application Scenarios for AZA1 (CAS 1071098-42-4)


Prostate Cancer Xenograft Studies Requiring Dual Rac1/Cdc42 Blockade with Validated In Vivo Efficacy

For researchers investigating Rho GTPase signaling in prostate cancer using 22Rv1, DU145, or PC-3 xenograft models, AZA1 (100 μg/mouse/day i.p., 2 weeks) provides a validated tool with demonstrated tumor weight reduction and survival prolongation [1]. Unlike NSC23766 or EHT 1864, AZA1 inhibits both Rac1 and Cdc42, addressing potential compensatory signaling that may limit efficacy of single-GTPase inhibitors in these models [2].

Mechanistic Studies of PAK/AKT/BAD Pro-Survival Signaling in Androgen-Independent Prostate Cancer

AZA1 (2-10 μM, 24 h) enables quantitative assessment of PAK1/2, AKT, and BAD phosphorylation changes in EGF-stimulated prostate cancer cells [1]. This triple-node pathway suppression provides a robust experimental system for dissecting Rac1/Cdc42-dependent survival signaling and for validating pharmacodynamic biomarkers of target engagement [2].

Cell Migration and Actin Cytoskeleton Dynamics Assays Requiring Simultaneous Filopodia and Lamellipodia Inhibition

AZA1 uniquely disables both Cdc42-dependent filopodia and Rac1-dependent lamellipodia formation by decreasing the F-/G-actin ratio [1]. This makes AZA1 the preferred tool for wound-healing, transwell migration, and live-cell imaging studies where complete suppression of directional motility is required, as single-target inhibitors (NSC23766, EHT 1864, AZA197) leave one protrusive structure class intact [2].

Cell Cycle and Cyclin D1 Regulation Studies in G1/S Transition Research

AZA1 treatment (10 μM, 24 h) induces G0/G1 cell cycle arrest and reduces Cyclin D1 expression in prostate cancer cells [1]. This application scenario is distinct from Rac1-only inhibitors that may preferentially affect G2/M progression, providing a more comprehensive tool for studying Rac1/Cdc42-mediated cell cycle control mechanisms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZA1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.